7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate typically involves the diazotization of 4-chloroaniline followed by coupling with 6-hydroxy-1,2-dimethyl-1H-indazole. The reaction conditions often require an acidic medium, such as hydrochloric acid, to facilitate the diazotization process. The resulting diazonium salt is then coupled with the indazole derivative in the presence of a base, such as sodium acetate, to form the final azo compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a diagnostic tool.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-((4-Chlorophenyl)azo)phenol: Another azo compound with similar structural features.
6-Hydroxy-1,2-dimethyl-1H-indazole: A precursor used in the synthesis of the target compound.
4-Chloroaniline: A starting material for the synthesis of the target compound.
Uniqueness
7-((4-Chlorophenyl)azo)-6-hydroxy-1,2-dimethyl-1H-indazolium acetate is unique due to its specific combination of functional groups and structural features. The presence of both the azo group and the indazole moiety imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
94232-78-7 |
---|---|
Molecular Formula |
C17H17ClN4O3 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
7-[(4-chlorophenyl)diazenyl]-1,2-dimethylindazol-2-ium-6-ol;acetate |
InChI |
InChI=1S/C15H13ClN4O.C2H4O2/c1-19-9-10-3-8-13(21)14(15(10)20(19)2)18-17-12-6-4-11(16)5-7-12;1-2(3)4/h3-9H,1-2H3;1H3,(H,3,4) |
InChI Key |
GLBRLPLZDZXOPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)[O-].CN1C2=C(C=CC(=C2N=NC3=CC=C(C=C3)Cl)O)C=[N+]1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.